molecular formula C15H18N2OS B2837106 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946271-40-5

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No. B2837106
CAS RN: 946271-40-5
M. Wt: 274.38
InChI Key: NIIGIKKYIFRENN-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in pharmaceuticals, biotechnology, and materials science. This compound is commonly referred to as DMTB, and it is an important building block for the synthesis of various drugs and materials.

Scientific Research Applications

Crystallographic Analysis and Molecular Structure The structural and crystallographic analysis of related compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide, reveals detailed insights into their molecular configurations. These analyses are crucial for understanding the interaction mechanisms and potential applications in material science and drug design (Sharma et al., 2016).

Polymeric and Block Copolymer Applications The selective quaternization of dimethylaminoethyl methacrylate residues in tertiary amine methacrylate diblock copolymers highlights the potential of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide derivatives in creating novel polymeric materials. These materials exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, suggesting applications in drug delivery systems and nanotechnology (Bütün et al., 2001).

Biological Activities and Antifungal Properties Compounds bearing structural similarities to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide have been evaluated for their antibacterial and antifungal activities. The structural characteristics, such as the presence of thiophene and dimethylamino groups, are crucial for their bioactivity, providing a foundation for the development of new antimicrobial agents (Vasu et al., 2003).

Metal Complexes and Coordination Chemistry The synthesis of novel thiourea derivatives of α-amino acids and their oxorhenium(V) complexes showcases the versatility of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide derivatives in coordination chemistry. These complexes can have implications for catalysis, material science, and the study of metal-ligand interactions (Schroer & Abram, 2009).

Corrosion Inhibition Research on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions extends to compounds related to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide. These studies underline the potential industrial applications of these compounds in protecting metals from corrosion, highlighting their importance beyond biological contexts (Hu et al., 2016).

properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-17(2)14(13-8-9-19-11-13)10-16-15(18)12-6-4-3-5-7-12/h3-9,11,14H,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIGIKKYIFRENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CC=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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